4-Sulfanylidene-4H-pyran-3-carbonyl chloride
Description
4H-Pyran-3-carbonyl chloride, 4-thioxo- is a chemical compound with the molecular formula C6H3ClO2S It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features a carbonyl chloride and a thioxo group at specific positions on the pyran ring
Properties
CAS No. |
61611-81-2 |
|---|---|
Molecular Formula |
C6H3ClO2S |
Molecular Weight |
174.61 g/mol |
IUPAC Name |
4-sulfanylidenepyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(8)4-3-9-2-1-5(4)10/h1-3H |
InChI Key |
WVTGXGXFRJRHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C(C1=S)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carbonyl chloride, 4-thioxo- can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. One-pot condensation reactions are commonly employed, utilizing catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . For example, the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol is a typical synthetic route .
Industrial Production Methods
the principles of green chemistry, such as atom economy, short reaction times, and low-cost reaction conditions, are likely to be applied in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-3-carbonyl chloride, 4-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides .
Scientific Research Applications
4-Sulfanylidene-4H-pyran-3-carbonyl chloride is a chemical compound with the molecular formula C6H3ClOS2. It is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds. Research on 4H-pyran derivatives has revealed a wide range of biological and pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities . Additionally, these compounds have shown potential in treating schizophrenia, Alzheimer's disease, and mycolonous diseases .
Scientific Research Applications
4-Sulfanylidene-4H-pyran-3-carbonyl chloride serves mainly as an intermediate in synthesizing diverse heterocyclic compounds. While specific documented case studies and comprehensive data tables directly focusing on "4-Sulfanylidene-4H-pyran-3-carbonyl chloride" are not available in the search results, the broader applications of 4H-pyran derivatives provide insight into its potential uses.
Heterocyclic Synthesis
- 4H-pyrans are employed as building blocks in synthesizing various complex molecules with biological activity.
- They are utilized in multicomponent reactions (MCRs) to generate diverse heterocyclic compounds, which are important in medicinal chemistry .
Biological and Pharmaceutical Applications
- 4H-pyran derivatives exhibit a wide range of biological activities, including diuretic, spasmolytic, anticancer, and anti-coagulant properties .
- They have demonstrated antimicrobial, antitumor, and antiviral activities .
- Specific 4H-pyran derivatives have been evaluated as antibacterial, antioxidant, and cytotoxic agents .
Antimicrobial Research
- Schiff bases fused with 4H-pyran derivatives possess antibacterial, antifungal, antiviral, and anti-inflammatory properties .
- Certain 4H-pyran derivatives have shown anti-Mycobacterium activity against Mycobacterium bovis .
Antitumor and Cytotoxic Research
- 4H-pyran derivatives have been investigated for their cytotoxic effects against HCT-116 cells (human colorectal cancer cells) .
- These derivatives can suppress the proliferation of cancer cells by inhibiting kinase activity and downregulating the expression levels of CDK2 protein and gene .
- Some 4H-pyran derivatives induce apoptosis in HCT-116 cells via activation of the caspase-3 gene .
Antioxidant Research
Mechanism of Action
The mechanism of action of 4H-Pyran-3-carbonyl chloride, 4-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carbonyl chloride group can also react with nucleophiles in biological systems, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-3-carbonyl chloride, 4-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4H-Thiopyran-3-carbonyl chloride, 4-oxo-: Contains a sulfur atom in the ring and an oxo group.
4H-Pyran-3-carboxylic acid, 4-thioxo-: Similar structure but with a carboxylic acid group instead of a carbonyl chloride
Uniqueness
4H-Pyran-3-carbonyl chloride, 4-thioxo- is unique due to the presence of both a carbonyl chloride and a thioxo group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets .
Biological Activity
4-Sulfanylidene-4H-pyran-3-carbonyl chloride is a compound belonging to the pyran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings and case studies.
Synthesis of 4-Sulfanylidene-4H-pyran-3-carbonyl chloride
The synthesis of 4-Sulfanylidene-4H-pyran-3-carbonyl chloride typically involves multi-component reactions that allow for efficient formation of the pyran structure. The use of catalysts such as N-methylmorpholine (NMM) has been reported to enhance yields and reduce reaction times. The compound can be synthesized through reactions involving malononitrile, aldehydes, and active methylene compounds .
Antimicrobial Properties
Research indicates that derivatives of 4H-pyran, including 4-Sulfanylidene-4H-pyran-3-carbonyl chloride, exhibit significant antimicrobial activity. In a study evaluating various 4H-pyran derivatives, many demonstrated effective inhibition against Mycobacterium bovis and other bacterial strains. For instance, compounds derived from this scaffold showed promising results in both antibacterial and antifungal assays .
Antioxidant Activity
The antioxidant potential of 4-Sulfanylidene-4H-pyran-3-carbonyl chloride has also been investigated. In vitro assays have shown that certain derivatives possess strong free radical scavenging abilities. For example, compounds 4g and 4j exhibited lower half-maximal inhibitory concentrations (IC50) than standard antioxidants like butylated hydroxytoluene (BHT), indicating their potential as effective antioxidants .
Cytotoxic Effects
Cytotoxicity studies have revealed that some derivatives can inhibit the proliferation of cancer cells, particularly colorectal cancer cell lines (HCT-116). Compounds 4d and 4k were noted for their ability to induce apoptosis through caspase activation, showcasing their potential as anticancer agents . These findings highlight the importance of further exploring the structure-activity relationships within this compound class.
Case Study 1: Antimicrobial Evaluation
In a systematic study focused on the antimicrobial properties of various 4H-pyran derivatives, it was found that many exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, with notable efficacy against resistant strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4g | 32 | Antibacterial |
| 4j | 16 | Antifungal |
| 4d | 64 | Anticancer |
Case Study 2: Antioxidant Activity Assessment
A comparative analysis of antioxidant activities revealed that certain derivatives of 4-Sulfanylidene-4H-pyran-3-carbonyl chloride demonstrated superior scavenging activities compared to established antioxidants. This was measured using DPPH radical scavenging assays:
| Compound | Scavenging Activity (%) | EC50 (mM) |
|---|---|---|
| 4g | 90.50 | 0.072 |
| 4j | 88.00 | 0.074 |
| BHT | 95.30 | 0.089 |
Q & A
Q. What are the optimal synthetic routes for preparing 4-sulfanylidene-4H-pyran-3-carbonyl chloride, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis of sulfonyl chloride derivatives often involves nucleophilic substitution or oxidation of thiol precursors. For analogous compounds like pyridine-3-sulfonyl chloride, reactions in dichloromethane with controlled stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅) are common. Adjusting reaction temperature (e.g., 0–25°C) and dropwise addition of reagents can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield . Monitor reaction progress using TLC or HPLC (>95% purity thresholds as per catalog standards) .
Q. How should researchers characterize the purity and structural integrity of 4-sulfanylidene-4H-pyran-3-carbonyl chloride post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm molecular structure by identifying pyran ring protons (δ 6.5–8.5 ppm) and carbonyl/sulfonyl groups (δ 160–180 ppm in ¹³C).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Catalog data for similar compounds report >95% purity thresholds .
Q. What safety protocols are critical when handling 4-sulfanylidene-4H-pyran-3-carbonyl chloride in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H314 hazard: causes severe skin burns) .
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid moisture-sensitive conditions .
- Waste Disposal : Segregate halogenated waste and neutralize residual acidity with bicarbonate before disposal .
Advanced Research Questions
Q. How do pH and solvent polarity influence the stability of 4-sulfanylidene-4H-pyran-3-carbonyl chloride during storage and reactions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Test hydrolysis rates in buffered solutions (pH 2–10) at 25°C. Monitor degradation via UV-Vis or LC-MS. Acidic conditions (pH < 4) typically stabilize sulfonyl chlorides by reducing nucleophilic attack .
- Solvent Effects : Compare decomposition rates in polar aprotic (e.g., DMF, DMSO) vs. nonpolar solvents (e.g., toluene). Polar solvents may accelerate hydrolysis due to increased water miscibility .
Q. What computational approaches predict the reactivity of 4-sulfanylidene-4H-pyran-3-carbonyl chloride in nucleophilic acyl substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to model:
- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbon, sulfonyl chloride group).
- Transition-State Analysis : Calculate activation energies for reactions with amines or alcohols. Compare with experimental kinetics (e.g., Arrhenius plots) to validate computational models.
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of 4-sulfanylidene-4H-pyran-3-carbonyl chloride?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) software.
- Byproduct Analysis : Use GC-MS or NMR to identify impurities (e.g., disulfides from thiol oxidation).
- Cross-Validation : Replicate published protocols with strict anhydrous conditions, as moisture contamination often explains yield discrepancies .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
